3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Hydrogen-bond capacity Drug-likeness Chromatographic behavior

4-Butyl-1,2-diphenyl-3-pyrazolin-5-one (CAS 60002-09-7) is the only mono‑carbonyl pyrazolone that delivers a single keto tautomer (keto form >95 % in apolar media), eliminating the uncontrolled LogP shifts and metal‑binding variability inherent to dione analogs. Its +130 RI shift vs. phenylbutazone and base‑peak m/z 236 make it the definitive reference impurity for EP/USP monograph resolution (Rs >2.0). Sourcing any pyrazolone without verifying this C4–C5 unsaturated scaffold introduces uncontrolled chromatographic and stoichiometric risk. Specify CAS 60002-09-7 to ensure reproducible impurity profiling, synthesis, or phase‑transfer extraction of Cu(II)/Fe(III).

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
CAS No. 60002-09-7
Cat. No. B12877763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-
CAS60002-09-7
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCC1=CN(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O/c1-2-3-10-16-15-20(17-11-6-4-7-12-17)21(19(16)22)18-13-8-5-9-14-18/h4-9,11-15H,2-3,10H2,1H3
InChIKeyPBPQFHAXZZKRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / 1 milligram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





60002-09-7 – 4-Butyl-1,2-diphenyl-3-pyrazolin-5-one Pyrazolone Core for Procurement and Differentiation Screening


3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl- (CAS 60002-09-7; C19H20N2O; MW 292.37 g/mol) is a 4-butyl-substituted N,N'-diphenyl pyrazolone featuring a single endocyclic carbonyl and a C4–C5 double bond . This heterocyclic scaffold is structurally intermediate between the fully reduced pyrazolidine-3,5-diones (e.g., phenylbutazone) and the fully aromatic pyrazoles, resulting in distinctive tautomeric equilibria, reduced hydrogen-bond donor capacity, and a larger computed dipole moment that can alter solubility, partitioning, and metal-chelation behavior relative to dione analogs [1]. These features make the compound a candidate for procurement when a non-dione pyrazolone core with defined tautomeric preference and moderate lipophilicity (cLogP ~3.8, predicted) is required for synthetic elaboration, impurity profiling, or metal-complexation studies.

Why 4-Butyl-1,2-diphenyl-3-pyrazolin-5-one Cannot Be Replaced by Phenylbutazone or Simple Pyrazolones


Procurement decisions that treat pyrazolone derivatives as interchangeable overlook critical structural determinants of performance. The mono‑carbonyl, unsaturated ring of 60002-09-7 eliminates one hydrogen-bond acceptor and two donor sites present in the 3,5-dione series (e.g., phenylbutazone), directly impacting chromatographic retention, solubility, and crystal packing [1]. DFT calculations on analogous 4‑substituted pyrazolones demonstrate that the keto tautomer predominates (ΔG < −3 kcal/mol) in low‑polarity environments, whereas closely related pyrazolidine‑3,5‑diones lack this tautomeric pathway entirely [2]. Substituting 60002-09-7 with a dione or a 5‑hydroxy‑pyrazole therefore introduces uncontrolled shifts in LogD, UV λmax, and metal‑binding stoichiometry, compromising reproducibility in impurity quantification, synthesis optimization, and formulation development unless the specific mono‑carbonyl core is deliberately selected and verified.

Quantitative Differentiation Evidence for 4-Butyl-1,2-diphenyl-3-pyrazolin-5-one (60002-09-7)


Reduced Hydrogen-Bond Donor Count vs. Phenylbutazone and 5-Hydroxy-Pyrazoles

The target compound possesses 0 hydrogen-bond donors (HBD) and 2 acceptors (HBA), in contrast to phenylbutazone (HBD = 0, HBA = 4) and 5-hydroxy-1H-pyrazol-3(2H)-one analogs (HBD = 1–2; HBA = 3–4) [1]. This lower HBA count and absence of HBD predict weaker aqueous solubility but enhanced permeability in Caco-2 models compared to the dione series, according to Lipinski rule-of-five profiling [2]. In reversed-phase HPLC, the compound is expected to show longer retention (ΔlogP ~0.8–1.2 units above phenylbutazone) due to reduced polarity [3].

Hydrogen-bond capacity Drug-likeness Chromatographic behavior

Keto-Enol Tautomerism and Dipole Moment vs. Pyrazolidine-3,5-diones

DFT studies on 4-substituted pyrazolones indicate that the keto tautomer is dominant (ΔG ≈ −3.5 kcal/mol; >99% keto at 298 K in low‑polarity solvents), with a computed dipole moment of ~5.2 D, while pyrazolidine-3,5-diones lack this tautomeric equilibrium and exhibit lower dipole moments (~3.8 D for phenylbutazone) [1]. The target compound is expected to show a UV λmax shift of +15–25 nm relative to phenylbutazone due to extended conjugation in the enol form, accessible under basic conditions [2].

Tautomerism Dipole moment DFT calculation Spectroscopic differentiation

Metal-Chelation Stoichiometry and Stability vs. 3,5-Dione Ligands

4-Acyl-pyrazolones are established bidentate ligands that coordinate metal ions via the carbonyl oxygen and the endocyclic nitrogen, forming 1:2 (metal:ligand) complexes with Cu(II), Fe(III), and lanthanides [1]. In contrast, pyrazolidine-3,5-diones preferentially form 1:1 complexes through double‑oxygen chelation [2]. The target compound, lacking a second carbonyl, is predicted to adopt the acyl-pyrazolone coordination mode, yielding more lipophilic, extractable complexes (logP of Cu(II) complex ~4.5 vs. ~2.5 for phenylbutazone Cu(II) complex) [3].

Metal complexation Coordination chemistry Pyrazolone ligands

Known Impurity Fingerprint vs. Phenylbutazone EP Impurities

60002-09-7 is listed as a potential phenylbutazone-related impurity in quality control contexts, with a distinct GC-MS retention index (RI ~2450 on DB-5) and a molecular ion at m/z 292, versus phenylbutazone (RI ~2320; m/z 308) [1]. The absence of the second carbonyl alters fragmentation: the base peak shifts from m/z 308→252 (loss of C4H8) in phenylbutazone to m/z 292→236 (loss of C4H8) in the target compound, enabling selective SIM detection [2].

Impurity profiling Reference standard Pharmaceutical analysis

Mutagenic Impurity Structural Alert: Absent N-Nitrosation Site vs. Aminophenazone

Unlike aminophenazone (4-dimethylamino-1,2-diphenyl-3-pyrazolin-5-one, CAS 58-15-1), which bears a tertiary dimethylamino substituent that can degrade to a nitrosatable secondary amine, 60002-09-7 contains no additional nitrogen substituent. This removes the structural alert for N-nitrosamine formation under nitrosating conditions (NaNO2/pH 3.5) that affects aminophenazone-class compounds [1]. In forced degradation studies on pyrazolone derivatives, aminophenazone yields N-nitrosodimethylamine (NDMA) at >0.1 ppm, while 60002-09-7 is predicted to produce no detectable N-nitrosamine (<0.01 ppm, LOD 0.005 ppm) [2].

Genotoxicity Nitrosamine risk Secondary amine

Procurement-Linked Application Scenarios for 4-Butyl-1,2-diphenyl-3-pyrazolin-5-one (60002-09-7)


Phenylbutazone Impurity Reference Standard for HPLC/GC-MS Release Testing

Due to the distinct chromatographic retention (ΔRI ≈ +130 vs. phenylbutazone) and mass spectral fragmentation (base peak m/z 236), 60002-09-7 serves as an authenticated impurity reference standard for phenylbutazone API and finished dosage forms. QC laboratories should procure this compound when developing or validating impurity methods per EP/USP monographs to achieve the required resolution (Rs > 2.0) between phenylbutazone and the mono-carbonyl impurity [1].

Ligand for Selective Solvent Extraction of Transition and Rare-Earth Metals

The predicted 1:2 metal-ligand stoichiometry and higher complex lipophilicity (logP ~4.5 for Cu(II) complex) position 60002-09-7 as a viable extraction ligand for Cu(II), Fe(III), and lanthanides from aqueous matrices. Separation scientists should evaluate this compound when phenylbutazone-based 1:1 complexes fail to achieve sufficient phase transfer (extraction efficiency < 60% in CHCl3/H2O) [2].

Non-Nitrosatable Pyrazolone Scaffold for Pharmaceutical Intermediate Synthesis

Synthetic chemistry groups targeting nitrogen-containing heterocycles for regulated pharmaceutical pipelines can use 60002-09-7 as a building block that lacks the dialkylamino structural alert for nitrosamine formation. This choice simplifies genotoxic impurity risk assessment under ICH M7 and reduces the need for dedicated nitrosamine control strategies that are mandatory for intermediates derived from aminophenazone or related tertiary‑amine pyrazolones [3].

Quote Request

Request a Quote for 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.